![molecular formula C12H21IO B13311605 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane is a chemical compound with the molecular formula C12H21IO. It is characterized by the presence of an iodocyclopentyl group attached to a methylcyclohexane ring through an oxygen atom. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 4-methylcyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Iodocyclopentanol+4-MethylcyclohexanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation and recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions: 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving the interaction of iodinated compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
類似化合物との比較
- 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Chlorocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Fluorocyclopentyl)oxy]-4-methylcyclohexane
Comparison: 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical properties and interactions with other molecules.
特性
分子式 |
C12H21IO |
|---|---|
分子量 |
308.20 g/mol |
IUPAC名 |
1-(2-iodocyclopentyl)oxy-4-methylcyclohexane |
InChI |
InChI=1S/C12H21IO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h9-12H,2-8H2,1H3 |
InChIキー |
LGLRXUWONSRIKM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)OC2CCCC2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



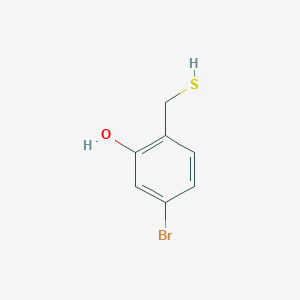
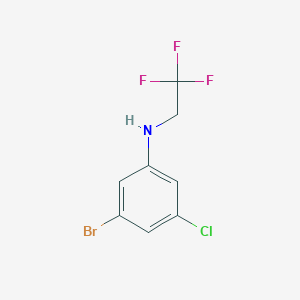
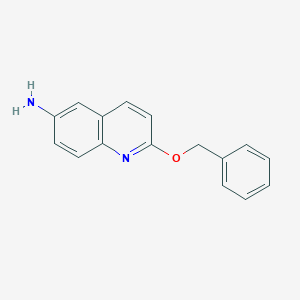
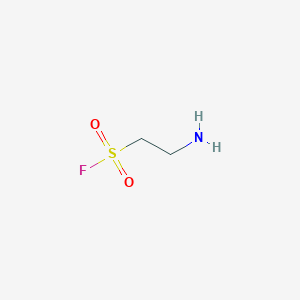

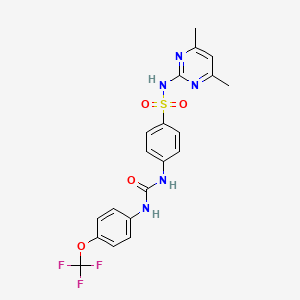

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13311555.png)

![tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate](/img/structure/B13311570.png)


![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)
